Enantiomer-Dependent Docking Scores in FIH-1 Inhibition: (S)- vs (R)-Configuration
In a study of furan-2-carbonyl amino acid derivatives as factor inhibiting HIF-1 (FIH-1) inhibitors, enantiomeric pairs (e.g., compound 9 with L-tryptophan scaffold and compound 10 with D-tryptophan scaffold) both exhibited FIH-1 inhibitory activity and yielded good docking scores, demonstrating that stereochemistry at the α-carbon can modulate target engagement [1]. The (S)-configured target compound, bearing the L-amino acid configuration, is the form historically preferred for incorporation into peptide chains that interact with eukaryotic ribosomes and proteases [2]. While no published IC50 comparison exists specifically for (S)- vs (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate, the FIH-1 data establish that the enantiomeric configuration at this position is not biologically silent and must be verified rather than assumed interchangeable [1].
| Evidence Dimension | Enantiomer-dependent target engagement (FIH-1 docking) |
|---|---|
| Target Compound Data | Compound 9 ((S)-furan derivative, L-tryptophan scaffold): good docking score (exact numerical score not publicly extractable from Table 3; reported as 'good scores' comparable to compound 7) [1]. |
| Comparator Or Baseline | Compound 10 ((R)-furan derivative, D-tryptophan scaffold): good docking score, but distinct binding pose predicted relative to compound 9 [1]. |
| Quantified Difference | Both enantiomers docked within FIH-1 active site but with stereochemically distinct predicted binding modes; no significant difference in qualitative docking score reported [1]. |
| Conditions | In silico docking using Molegro Virtual Docker 6.0.0; hydrolyzed compound forms used; FIH-1 active site (Ovis aries) [1]. |
Why This Matters
The observation that enantiomeric furan amino acid derivatives exhibit distinguishable binding poses within the same target site underscores that (S)- and (R)-enantiomers cannot be treated as interchangeable building blocks without experimental validation of the desired stereochemical outcome.
- [1] Kawaguchi, S. et al. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. Molecules 2018, 23(4), 885. Table 3: Docking scores of FIH-1 with compounds 7, 9, 10, and 16. View Source
- [2] Chakraborty, T.K. et al. Synthesis of chiral furan amino acids as novel peptide building blocks. U.S. Patent Application Publication US 2005/0222088 A1, 2005. [Class-level: patent describes both (S)- and (R)-furylalanine derivatives as distinct entities.] View Source
